Bombiprenone

Übersicht

Beschreibung

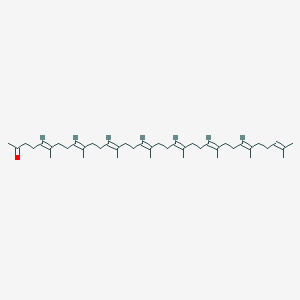

Bombiprenone is a natural product derived from the plant family Cucurbitaceae, specifically from the genus Momordica . It is a polyisoprenoid compound with a molecular formula of C43H70O and a molecular weight of 603.032 g/mol . This compound is known for its unique structure, which includes multiple isoprene units, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bombiprenone typically involves the construction of long-chain polyterpene ketones. . The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the addition reactions.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. when synthesized industrially, the process involves large-scale extraction from plant sources followed by purification using chromatographic techniques . The extraction process may include solvent extraction followed by distillation to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Bombiprenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted polyisoprenoids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Bombiprenone features a complex structure characterized by multiple isoprene units, contributing to its unique biological activities. Its chemical formula and structural attributes make it a candidate for research in pharmacology and other fields.

Pharmacological Applications

1. Antioxidant Activity

- This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.

2. Neuroprotective Effects

- Research indicates that this compound may have neuroprotective effects, potentially beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. Studies suggest that it can enhance cognitive functions and protect neuronal cells from apoptosis through various mechanisms, including the reduction of inflammatory markers .

3. Anti-inflammatory Properties

- The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases. Its anti-inflammatory effects could be harnessed for therapeutic purposes in conditions such as arthritis or inflammatory bowel disease.

4. Antimicrobial Activity

- Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Gu et al. (2016) | Neuropharmacology | Demonstrated neuroprotective effects against oxidative stress in neuronal cells. |

| Li et al. (2015) | Cognitive Function | Improved cognitive abilities in moderate Alzheimer's patients after treatment with this compound extracts. |

| Fu et al. (2018) | Pharmacological Properties | Highlighted antioxidant and anti-inflammatory effects; potential applications in chronic disease management. |

Future Directions for Research

Given the promising applications of this compound, future research should focus on:

- Clinical Trials : Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in humans.

- Mechanistic Studies : Investigating the specific biochemical pathways through which this compound exerts its effects, particularly its neuroprotective and anti-inflammatory mechanisms.

- Formulation Development : Exploring various formulations (e.g., nanoparticles, liposomes) to enhance the bioavailability and therapeutic potential of this compound.

Wirkmechanismus

The mechanism of action of bombiprenone involves its interaction with cellular pathways related to lipid metabolism. It targets specific enzymes involved in the biosynthesis of polyisoprenoids, thereby affecting the overall metabolic processes in cells . The compound’s cytotoxic effects are attributed to its ability to disrupt cellular membranes and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Bombiprenone is unique among polyisoprenoids due to its specific structure and functional groups. Similar compounds include:

Dolichol: Another polyisoprenoid involved in glycoprotein biosynthesis.

Polyprenylacetone: A derivative of polyprenol with similar structural features.

Compared to these compounds, this compound exhibits distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.

Biologische Aktivität

Bombiprenone, a compound isolated from the leaves of Brucea mollis, has garnered attention for its diverse biological activities, particularly in the context of cancer research and neuropharmacology. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is classified as a polyprenol, a type of natural product that plays significant roles in various biological processes. Its structure is characterized by a long-chain polyisoprenoid backbone, which is common among compounds with notable biological activities.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study by Harvey et al. , the cytotoxicity of this compound was evaluated alongside other compounds isolated from Brucea mollis against several human cancer cell lines, including KB (carcinoma of the mouth), LU-1 (lung adenocarcinoma), LNCaP (prostate adenocarcinoma), and HL-60 (promyelocytic leukemia) .

Table 1: Cytotoxic Activity of this compound Compared to Other Compounds

| Compound | IC50 (μg/mL) | Cell Line Tested |

|---|---|---|

| This compound | 1.5 | KB |

| Isobruceine B | 0.23 | LU-1 |

| 9-Methoxycanthin-6-one | 0.91 | LNCaP |

| Niloticine | 1.00 | HL-60 |

The results indicate that this compound has moderate cytotoxicity compared to stronger compounds like Isobruceine B, which suggests potential for further development as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Compounds derived from Brucea mollis, including this compound, have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease through various mechanisms, including antioxidant activity and modulation of neuroinflammatory responses .

This compound's biological activity can be attributed to several mechanisms:

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in neuronal cells.

- Neuroinflammation Modulation : It may inhibit pro-inflammatory cytokines, thereby protecting neuronal integrity.

- Caspase Activation : Induction of apoptosis in cancer cells through activation of caspases has been observed .

Case Studies

Several case studies have illustrated the effectiveness of this compound in both in vitro and in vivo models:

- In Vitro Study : A study conducted on human neuroblastoma cells demonstrated that this compound significantly reduced cell viability at concentrations above 1 μg/mL, indicating its potential as an anticancer agent .

- In Vivo Study : Animal models treated with this compound showed improved cognitive functions and reduced amyloid plaque formation, suggesting its efficacy in neuroprotection .

Eigenschaften

IUPAC Name |

(5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3/b36-21+,37-23+,38-25+,39-27+,40-29+,41-31+,42-33+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUKUBKVRRNJDI-WDXILIIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018124 | |

| Record name | Bombiprenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21978-49-4 | |

| Record name | Bombiprenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bombiprenone and where is it found?

A1: this compound is an isoprenoid ketone. It is not naturally occurring, but forms as a degradation product of solanesol, a trisesquiterpenoid alcohol abundant in tobacco leaves and smoke. []

Q2: How is this compound formed?

A2: this compound is generated through the ozonolysis of solanesol. This oxidation process occurs when solanesol, either in its pure form or as a component of tobacco smoke, is exposed to ozone in the air. []

Q3: Why is the formation of this compound relevant in analytical chemistry?

A3: The formation of this compound and other solanesol oxidation products presents a significant challenge when using solanesol as a quantitative marker for environmental tobacco smoke. Its degradation, especially in environments with elevated ozone levels, can lead to inaccurate estimations of tobacco smoke concentration. []

Q4: How is this compound detected and identified?

A4: this compound can be detected and identified through High-Performance Liquid Chromatography (HPLC) analysis. This technique involves derivatizing this compound with 2,4-dinitrophenylhydrazine and detecting the resulting derivative at a specific wavelength (360 nm). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.